molecular formula C4H2F6 B1636169 1,1,1,4,4,4-Hexafluorobut-2-ene

1,1,1,4,4,4-Hexafluorobut-2-ene

Cat. No.: B1636169
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluorobut-2-ene (C₄H₂F₆) is a hydrofluoroolefin (HFO) with a molecular weight of 164.05 g/mol. It exists as two stereoisomers: the E-isomer (trans-configuration) and the Z-isomer (cis-configuration) . The E-isomer (CAS 66711-86-2) was first synthesized in the mid-20th century, but industrial-scale production of the Z-isomer (CAS 692-49-9) enabled widespread study of its properties and applications .

Key physical properties include:

  • Boiling point: 8.5–9°C (E-isomer), slightly lower for the Z-isomer .
  • Density: 1.356 g/cm³ .
  • Flammability: Classified as flammable (Flash point: -21°C) .

The compound is primarily used as a refrigerant, blowing agent, and precursor in synthesizing fluorinated allenes and haloalkenes .

Scientific Research Applications

Scientific Research Applications

1,1,1,4,4,4-Hexafluorobut-2-ene is utilized in chemistry, biology, medicine, and industry:

  • Chemistry As a reagent in organic synthesis and a precursor for synthesizing more complex fluorinated compounds. It is also used in stereoselective olefin metathesis processes based on catalysis by complexes of molybdenum, tungsten, and ruthenium .
  • Biology It is used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
  • Medicine It is investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals.
  • Industry It is employed in the production of specialty polymers and as a solvent in certain chemical processes. These hydrofluoroolefins belong to the newest 4th generation of fluorocarbon refrigerants and are promising compounds and starting materials .

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Addition Reactions Due to the presence of a double bond, it can participate in addition reactions with halogens, hydrogen, and other electrophiles.
  • Substitution Reactions The fluorine atoms can be substituted with other functional groups under specific conditions.
  • Oxidation and Reduction It can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

  • Halogenation Using halogens like chlorine or bromine in the presence of a catalyst.
  • Hydrogenation Using hydrogen gas in the presence of a palladium or platinum catalyst.
  • Oxidation Using oxidizing agents like potassium permanganate or ozone.

Major Products:

  • Epoxides Formed through oxidation reactions.
  • Alkanes Formed through reduction reactions.
  • Halogenated Alkenes Formed through halogenation reactions.

The biological activity of this compound is primarily mediated through its reactivity with biological molecules. Its high electronegativity enables it to participate in nucleophilic attacks and electrophilic additions, which can impact metabolic pathways and enzyme interactions in biological systems.

Biological Applications

This compound's unique properties are investigated for:

  • Fluorinated Pharmaceuticals It is considered for use in designing drugs that require fluorinated analogs to enhance metabolic stability.
  • Biotransformation Studies Research indicates that this compound can serve as a substrate for microbial transformations, leading to the production of valuable metabolites.

Case Studies

  • Biotransformation by Aspergillus niger A study explored the biotransformation capabilities of Aspergillus niger on various organic compounds, including this compound. The results indicated significant metabolic pathways leading to the formation of hydroxylated products, showcasing its potential in biocatalytic processes for synthesizing complex molecules.
  • Reaction Mechanisms Research highlighted the reaction of this compound with halogens under UV irradiation, forming dibromo derivatives with high yields. This reaction pathway provides insights into how the compound can be utilized in synthetic organic chemistry. Haszeldine found that the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane .

Chemical Reactions Analysis

Reaction Types

1.1. Halogenation
The compound undergoes bromination under UV irradiation or sunlight, forming 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. This reaction proceeds efficiently with both (Z)- and (E)-isomers, yielding a stereoisomeric mixture in a 2:1 ratio .

1.2. Dehydrohalogenation
Dibromide derivatives react with bases (e.g., alcoholic potassium hydroxide, DBU, or Hünig’s base) to form 2-haloalkenes. For example, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane dehydrohalogenates to produce 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers .

1.3. Hydrogenation
Hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne using palladium catalysts (100–5000 ppm loading) selectively forms the Z-isomer. This process is critical in industrial synthesis, with catalytic doping by silver, cerium, or lanthanum enhancing selectivity .

1.4. Isomerization
The Z- and E-isomers exhibit distinct reactivities due to stereoelectronic effects. For instance, the E-isomer can be converted to the Z-isomer via catalytic processes, though specific isomerization pathways require further study .

Halogenation

  • Reagents : Bromine (Br₂) under UV irradiation or sunlight.

  • Conditions : Room temperature, no catalyst required.

  • Product : 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (stereoisomeric mixture) .

Dehydrohalogenation

  • Reagents : Alcoholic potassium hydroxide, DBU, or Hünig’s base.

  • Conditions : Varying temperatures (e.g., 60–80°C for K-OH in ethanol).

  • Product : 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers .

Hydrogenation

  • Reagents : Hydrogen gas (H₂) with palladium catalysts.

  • Conditions : Low-pressure hydrogenation, catalytic doping (e.g., Ag, Ce, or La).

  • Product : (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (selective formation) .

Halogenation and Dehydrohalogenation

Reaction StepReagents/ConditionsProductYieldReference
BrominationBr₂, UV irradiation2,3-dibromo-1,1,1,4,4,4-hexafluorobutane95%
DehydrohalogenationKOH (ethanol)2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene48%

Hydrogenation

| Catalyst | Loading (ppm Pd) | Dopant | Selectivity (Z-isomer) | |
|----------|-------------------|---------|------------------------|
| Pd/Al₂O₃ | 200–5000 | Ag, Ce, La | ≥85% | |

Isomerization

  • The E-isomer undergoes selective conversion to the Z-isomer via catalytic hydrogenation, though detailed pathways remain under investigation .

Comparison with Isomers

Property(Z)-Isomer(E)-Isomer
ReactivityLower due to steric hindranceHigher due to planar geometry
HydrogenationForms alkane selectivelyRequires catalytic isomerization
HalogenationForms stereoisomeric dibromideSimilar bromination behavior

Research Gaps

  • Detailed mechanisms of isomerization between Z- and E-isomers.

  • Optimization of catalytic systems for selective hydrogenation.

  • Toxicological and environmental impact studies for industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1,1,4,4,4-hexafluorobut-2-ene, and how are intermediates characterized?

  • The compound is synthesized via halogenation of hydrofluoroolefins (e.g., bromination or iodination) followed by dehydrohalogenation using bases like DBU or KOH. Key intermediates, such as 2,3-dihalo derivatives, are characterized via 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm regiochemistry and purity .

Q. What spectroscopic methods are recommended for structural elucidation of fluorinated derivatives?

  • 19F^{19}\text{F} NMR is critical for tracking fluorine environments, complemented by 1H^{1}\text{H} and 13C^{13}\text{C} NMR. IR spectroscopy (e.g., C-F stretches at 1100–1250 cm1^{-1}) and mass spectrometry (e.g., molecular ion peaks at m/z 164) validate molecular identity .

Q. How are physical properties like boiling point and density determined experimentally?

  • Boiling points (e.g., 8.5°C) are measured using dynamic distillation setups, while density (1.356 g/cm3^3) is determined via pycnometry. Vapor pressure data (e.g., 163.52 kPa at 20.04°C) are obtained using static or gas-saturation methods .

Advanced Research Questions

Q. How can competing elimination pathways during dehydrohalogenation be controlled to optimize isomer ratios?

  • Reaction conditions (solvent polarity, base strength) influence E/Z isomer ratios. For example, using KOH with Bu4_4NBr in water favors mixed chloro/iodo-olefin products (3:2 ratio), while DBU in pentane yields bromo-olefins in a 2:1 Z/E ratio. Kinetic vs. thermodynamic control must be assessed via time-resolved NMR .

Q. What computational approaches reconcile discrepancies between experimental and modeled thermodynamic data?

  • The PC-SAFT equation of state predicts bubble points in refrigerant blends. Adjusting binary interaction parameters (e.g., kij=0.0530k_{ij} = 0.0530) minimizes deviations (<3%) between experimental and calculated pressures, particularly at high x1x_1 (mass fraction) .

Q. How does stereoselective olefin metathesis leverage this compound as a synthon?

  • Molybdenum catalysts enable Z-selective cross-metathesis with aryl/alkyl olefins. Fluorine’s electron-withdrawing effect stabilizes transition states, which can be probed via DFT calculations to refine catalyst design .

Q. What strategies resolve contradictions in isomer distribution across halogenation reactions?

  • Conflicting isomer ratios arise from halogen electronegativity (Br vs. I) and steric effects. Systematic screening of Lewis acids (e.g., SbF5_5) and solvents (e.g., non-polar vs. polar aprotic) clarifies mechanistic pathways, supported by 19F^{19}\text{F} NMR kinetics .

Q. Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for air-sensitive intermediates. Monitor exothermic halogenation steps to prevent runaway reactions .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., NIST WebBook) to confirm assignments. For PC-SAFT modeling, validate parameters against high-precision manometry .
  • Safety : Handle gaseous this compound in ventilated enclosures due to flammability (flash point: -21°C) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Fluorinated Olefins and Their Properties

Compound Name CAS Number Boiling Point (°C) GWP (100-yr) Key Applications Reactivity Notes
1,1,1,4,4,4-Hexafluorobut-2-ene (E) 66711-86-2 8.5–9 <1 Refrigerant, chemical synthesis Halogenation/dehydrohalogenation cascade
This compound (Z) 692-49-9 ~7–8 <1 Foam expansion, heat transfer Lower volumetric capacity vs. HCFC-123
2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene 2418-22-6 45–47 Not reported Intermediate in fluoropolymer synthesis Stabilizes via resonance; less reactive toward bases
2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene 122557-08-8 79 Not reported Synthesis of fluorinated allenes Forms 2:1 E/Z isomer mixtures under basic conditions
HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane) 306-83-2 27.9 77 Legacy refrigerant Higher toxicity; phased out due to ozone depletion

Environmental and Regulatory Profiles

  • GWP : Both isomers of this compound have GWPs <1, significantly lower than HCFC-123 (GWP = 77) .

Preparation Methods

Halogenation and Dehydrohalogenation of (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes

Bromination and Subsequent Elimination

Commercial (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes undergo bromination under ultraviolet (UV) light or sunlight to form 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (2 ) in 95% yield (Scheme 1). The reaction proceeds via radical addition, producing a 2:1 mixture of stereoisomers. Dehydrobromination of 2 with potassium hydroxide (KOH) in water, catalyzed by tetrabutylammonium bromide (Bu₄NBr), yields 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes (3a,b ) as a 2:1 E/Z mixture.

Key Data:

Parameter Value Source
Bromination Temperature Ambient to 25°C
KOH Concentration 1.3 equivalents
Isomer Ratio (E:Z) 2:1
Overall Yield 80–95%

The E-isomer (3a ) slowly isomerizes to the Z-isomer (3b ) during storage, necessitating immediate distillation for isolation.

Iodine Monochloride Addition

Reaction with iodine monochloride (ICl) under sunlight produces 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (5 ) in 85% yield. Dehydrohalogenation using 1,8-diazabicycloundec-7-ene (DBU) in pentane yields 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes (6a,b ) with a 3:2 E/Z ratio.

Industrial Synthesis via Copper-Mediated Coupling

A patented method involves reacting 1,1,1-trifluoro-2,2-dichloroethane (HCFC-123) with metallic copper and aliphatic amines (e.g., triethylamine) to produce E/Z-1,1,1,4,4,4-hexafluorobut-2-ene mixtures (Scheme 2). Subsequent hydrogenation of the mixture over palladium catalysts selectively yields the Z-isomer.

Industrial Optimization:

  • Temperature: 300–350°C for coupling
  • Catalyst: Pd/C or Pd-Al₂O₃ for hydrogenation
  • Selectivity: >95% Z-isomer at 30–40°C

Catalytic Isomerization of Hexafluorobutadiene

Hexafluorobutadiene (CF₂=CFCF=CF₂) isomerizes to 1,1,1,4,4,4-hexafluoro-2-butyne (4 ) in the presence of aluminum chlorofluoride (AlClₓFᵧ) at 150°C. Hydrogenation of 4 over palladium-bismuth catalysts supported on porous aluminum fluoride achieves 90% cis-selectivity for the Z-isomer (Scheme 3).

Catalyst Performance:

Catalyst System Selectivity (%) Yield (%)
Pd-Bi/AlF₃ 92 86
Pd/C 78 72
Pd/Al₂O₃ 65 68

Bismuth additives suppress over-hydrogenation and enhance steric control.

Multi-Step Isomerization from E- to Z-Isomer

A four-step process converts E-1,1,1,4,4,4-hexafluorobut-2-ene to the Z-isomer (Scheme 4):

  • Chlorination: E-isomer reacts with Cl₂ to form 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.
  • Dehydrochlorination: Treatment with KOH yields 1,1,1,4,4,4-hexafluoro-2-butyne (4 ).
  • Hydrogenation: 4 undergoes partial hydrogenation over Pd/C at 0–25°C to produce Z-isomer.

Critical Conditions:

  • H₂:Butyne Ratio: 0.67:1 minimizes over-reduction
  • Reactor Design: Continuous flow system for temperature control

cis-Selective Semi-Hydrogenation of Perfluoro-2-butyne

Palladium catalysts modified with bismuth on aluminum fluoride (Pd-Bi/AlF₃) enable semi-hydrogenation of perfluoro-2-butyne (4 ) to Z-1,1,1,4,4,4-hexafluorobut-2-ene with 92% selectivity (Table 2). The bismuth dopant alters electron density on Pd, favoring cis-addition of hydrogen.

Properties

Molecular Formula

C4H2F6

Molecular Weight

164.05 g/mol

IUPAC Name

1,1,1,4,4,4-hexafluorobut-2-ene

InChI

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H

InChI Key

NLOLSXYRJFEOTA-UHFFFAOYSA-N

SMILES

C(=CC(F)(F)F)C(F)(F)F

Canonical SMILES

C(=CC(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hexafluoro-2-butene was passed over at a flow rate of 12 g/h over 20 cc of fluorinated chromia catalyst in a Monel tube reactor (0.5 inch×14 inch) at 250° C.
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Synthesis routes and methods II

Procedure details

960 g of 1,2-dichloro-1,1,4,4,4-pentafluorobutane were added dropwise to a mixture of 3 1 of distilled tetramethylene sulphone and 830 g of dried potassium fluoride at 190° C. and 1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it was formed. The product thus obtained was redistilled to give 650 g of 1,1,1,4,4,4-hexafluorobut-2-ene having a boiling point of 8° C at atmospheric pressure.
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Synthesis routes and methods III

Procedure details

200 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane were added dropwise to a mixture of 195 ml of distilled tetramethylene sulphone and 87 g of dried potassium fluoride at 190° C. and the 1,1,1,4,4,4-hexafluorobut-2-ene which formed was continuously distilled off. 135 g of 1,1,1,4,4,4-hexafluorobut-2-ene were obtained.
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200 g
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